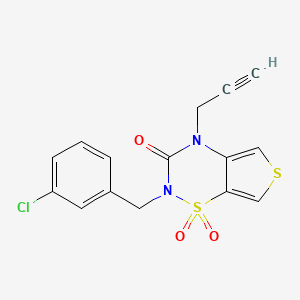
2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 2-((3-chlorophenyl)methyl)-4-(2-propynyl)-, 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 2-((3-chlorophenyl)methyl)-4-(2-propynyl)-, 1,1-dioxide is a complex organic compound that belongs to the class of thieno-thiadiazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 2-((3-chlorophenyl)methyl)-4-(2-propynyl)-, 1,1-dioxide typically involves multi-step organic reactions. The starting materials often include thieno derivatives and thiadiazine precursors. Common synthetic routes may involve:
Cyclization Reactions: Formation of the thieno-thiadiazine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the 3-chlorophenyl and 2-propynyl groups via nucleophilic substitution reactions.
Oxidation Reactions: Oxidation to introduce the 1,1-dioxide functionality.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions may be used to modify the functional groups, potentially altering the compound’s biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents, leading to a variety of analogs.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. They typically include various oxidized, reduced, or substituted derivatives of the parent compound.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, thieno-thiadiazines have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds. The specific compound may exhibit similar activities.
Medicine
In medicinal chemistry, such compounds are investigated for their potential therapeutic applications. They may serve as lead compounds for the development of new drugs targeting specific diseases.
Industry
Industrially, these compounds can be used in the development of new materials with unique properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 2-((3-chlorophenyl)methyl)-4-(2-propynyl)-, 1,1-dioxide likely involves interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidines: Known for their biological activities and potential therapeutic applications.
Thiadiazoles: Studied for their antimicrobial and anti-inflammatory properties.
Benzothiadiazines: Investigated for their use as diuretics and antihypertensive agents.
Uniqueness
The uniqueness of 2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 2-((3-chlorophenyl)methyl)-4-(2-propynyl)-, 1,1-dioxide lies in its specific substitution pattern and the presence of the 1,1-dioxide functionality, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
CAS No. |
214916-33-3 |
|---|---|
Molecular Formula |
C15H11ClN2O3S2 |
Molecular Weight |
366.8 g/mol |
IUPAC Name |
2-[(3-chlorophenyl)methyl]-1,1-dioxo-4-prop-2-ynylthieno[3,4-e][1,2,4]thiadiazin-3-one |
InChI |
InChI=1S/C15H11ClN2O3S2/c1-2-6-17-13-9-22-10-14(13)23(20,21)18(15(17)19)8-11-4-3-5-12(16)7-11/h1,3-5,7,9-10H,6,8H2 |
InChI Key |
FUIYMCQHTCWDRF-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN1C2=CSC=C2S(=O)(=O)N(C1=O)CC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















